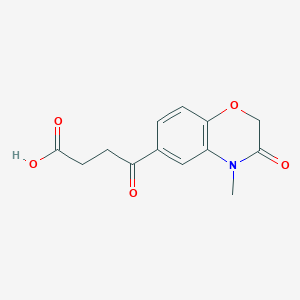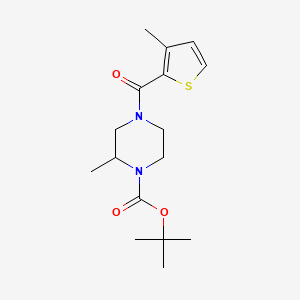
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperazine derivatives and is known for its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress-induced damage.
Biochemical and Physiological Effects:
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is its potent anti-cancer properties. This compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anti-cancer drugs. However, the limitations of this compound include its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
Several future directions can be explored in the field of research on tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate. One of the significant areas of research is the development of new drugs for the treatment of cancer. Additionally, this compound can be studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further research can also be conducted to explore the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to have potent anti-cancer properties and can inhibit the growth of cancer cells. Further research can be conducted to explore its potential applications in the treatment of other diseases and to understand its mechanism of action.
Méthodes De Synthèse
The synthesis of tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate has been extensively studied for its potential applications in the field of medicine. One of the significant research areas is the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have potent anti-cancer properties and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-11-6-9-22-13(11)14(19)17-7-8-18(12(2)10-17)15(20)21-16(3,4)5/h6,9,12H,7-8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGFUUMSRPGNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methyl-4-(3-methylthiophene-2-carbonyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

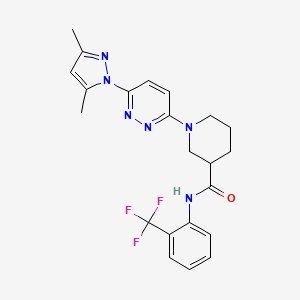
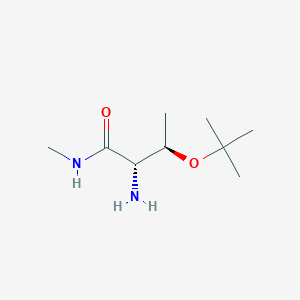
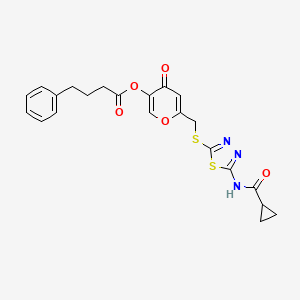
![1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2934619.png)
![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2934621.png)
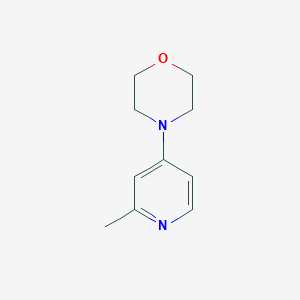
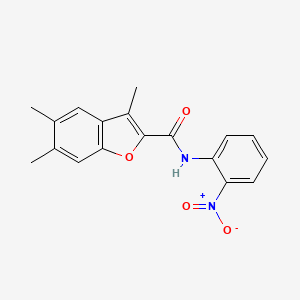
![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)
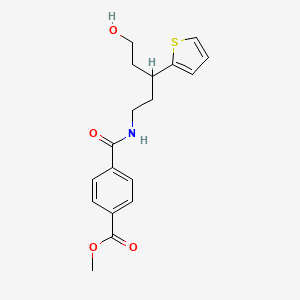
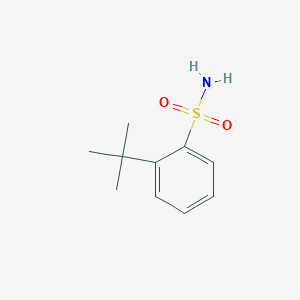
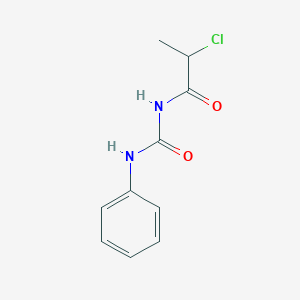
![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)
